molecular formula C20H16FN3S B11359716 N-(4-fluorobenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

N-(4-fluorobenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11359716
M. Wt: 349.4 g/mol
InChI Key: LTJQMOYAOZJZJK-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in the presence of a desiccant such as calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both fluorophenyl and methylphenyl groups enhances its potential as a versatile compound for various applications.

Properties

Molecular Formula

C20H16FN3S

Molecular Weight

349.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C20H16FN3S/c1-13-2-6-15(7-3-13)17-11-25-20-18(17)19(23-12-24-20)22-10-14-4-8-16(21)9-5-14/h2-9,11-12H,10H2,1H3,(H,22,23,24)

InChI Key

LTJQMOYAOZJZJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCC4=CC=C(C=C4)F

Origin of Product

United States

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